4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

描述

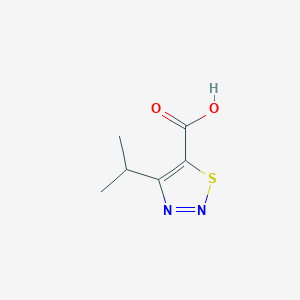

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H8N2O2S. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with carbon disulfide, followed by oxidation and cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride for esterification or amines for amidation are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used .

科学研究应用

Agricultural Applications

Pesticidal Activity

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid has been investigated for its potential as a pesticide. Its derivatives have shown significant insecticidal and fungicidal properties. For instance, studies indicate that certain derivatives can effectively control agricultural pests and pathogens, enhancing crop protection without harming the crops themselves.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Insecticidal | Various agricultural pests |

| 4-Isopropyl derivatives | Fungicidal | Fungal pathogens in crops |

In one study, the compound was formulated into an emulsion that was sprayed on rice and maize crops. The results showed that while the crops remained undamaged, significant weed control was achieved against species like Echinochloa and Setaria .

Antimicrobial Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits strong antimicrobial properties. It has been tested against various bacterial strains with promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 1.95 µg/mL | 3.91 µg/mL |

| Enterococcus faecalis | 15.62 µg/mL | 62.5 µg/mL |

A study highlighted that certain derivatives of this compound displayed superior activity compared to traditional antibiotics like nitrofurantoin against Gram-positive bacteria .

Biochemical Applications

Biochemical Research

In biochemical research, this compound serves as a valuable organic buffer. It is utilized in various applications including:

- Nucleic Acid Synthesis: The compound is involved in modified DNA and RNA synthesis processes.

- Peptide Synthesis: It acts as a coupling agent in peptide synthesis due to its high yielding properties .

Case Study 1: Pesticidal Efficacy

A field trial conducted on rice and maize crops demonstrated the effectiveness of a formulation containing this compound against common weeds while ensuring crop safety. The application resulted in a significant reduction of weed biomass without any adverse effects on crop yield .

Case Study 2: Antimicrobial Screening

In a laboratory setting, a series of derivatives of this compound were synthesized and screened for antimicrobial activity. The results indicated that several compounds exhibited MIC values lower than traditional antibiotics against resistant bacterial strains .

作用机制

The mechanism by which 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis .

相似化合物的比较

Similar Compounds

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

- 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

- 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid

Uniqueness

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

生物活性

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, anticancer properties, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiadiazole ring contributes to its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strains |

|---|---|---|---|

| This compound | 125–1000 | >1000 | Staphylococcus aureus, Escherichia coli |

| 5-Nitro-2-furyl derivative | 1.95–15.62 | 1–4 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) values for this compound against various bacterial strains range from 125 µg/mL to >1000 µg/mL. Notably, it showed the highest sensitivity against Escherichia coli ATCC 25922 with an MIC of 125 µg/mL .

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. Some studies report that these compounds exhibit moderate antiviral activity against viruses such as Tobacco Mosaic Virus (TMV).

| Compound | Concentration (µg/mL) | Curative Rate (%) | Inactivation Rate (%) |

|---|---|---|---|

| Thiadiazole derivative | 500 | 60 | 90.3 |

The incorporation of specific moieties within the thiadiazole structure has been linked to enhanced antiviral efficacy. For example, a derivative demonstrated a curative rate of 60% at a concentration of 500 µg/mL against TMV .

Anticancer Activity

The anticancer potential of thiadiazole compounds is significant. Several studies have reported their effectiveness against various cancer cell lines:

| Compound ID | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 111 | 12.8 | MCF-7 (breast cancer) |

| Compound 112 | 8.1 | MCF-7 (breast cancer) |

Research indicates that certain derivatives possess IC50 values comparable to established anticancer drugs like doxorubicin, suggesting their potential as therapeutic agents in oncology .

The mechanisms underlying the biological activities of this compound and its derivatives are multifaceted:

- Antimicrobial Mechanism : The thiadiazole ring may disrupt bacterial cell membranes or inhibit key metabolic pathways essential for bacterial survival.

- Antiviral Mechanism : These compounds may interfere with viral replication processes or inhibit viral entry into host cells.

- Anticancer Mechanism : Thiadiazoles can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Case Studies and Research Findings

Several case studies highlight the efficacy of thiadiazoles in clinical and laboratory settings:

- A study demonstrated that a specific derivative showed enhanced antimicrobial activity against resistant strains of Staphylococcus aureus, outperforming conventional antibiotics like nitrofurantoin .

- Another investigation into the anticancer properties revealed that certain thiadiazole derivatives significantly reduced tumor size in animal models when compared to control groups .

属性

IUPAC Name |

4-propan-2-ylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3(2)4-5(6(9)10)11-8-7-4/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBQERAJZXEWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376884 | |

| Record name | 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183302-68-3 | |

| Record name | 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。